1-(2,6-Dimethyl-phenyl)-2,2-difluoro-ethanone
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Overview
Description
1-(2,6-Dimethyl-phenyl)-2,2-difluoro-ethanone is an organic compound characterized by the presence of a difluoroethanone group attached to a dimethyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Dimethyl-phenyl)-2,2-difluoro-ethanone typically involves the reaction of 2,6-dimethylphenyl derivatives with difluoroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure consistent quality and yield. The use of automated reactors and real-time monitoring systems helps in optimizing reaction conditions and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-Dimethyl-phenyl)-2,2-difluoro-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the difluoroethanone group to a difluoroethanol group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed under controlled conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of difluoroethanol derivatives.
Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
1-(2,6-Dimethyl-phenyl)-2,2-difluoro-ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethyl-phenyl)-2,2-difluoro-ethanone involves its interaction with specific molecular targets and pathways. The difluoroethanone group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The phenyl ring’s substitution pattern can also affect the compound’s binding affinity and specificity towards various targets.
Comparison with Similar Compounds
2,6-Dimethylphenol: Shares the dimethyl-substituted phenyl ring but lacks the difluoroethanone group.
2,6-Dimethylbenzaldehyde: Contains a formyl group instead of the difluoroethanone group.
2,6-Dimethylbenzoic acid: Features a carboxylic acid group in place of the difluoroethanone group.
Uniqueness: 1-(2,6-Dimethyl-phenyl)-2,2-difluoro-ethanone is unique due to the presence of the difluoroethanone group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H10F2O |
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Molecular Weight |
184.18 g/mol |
IUPAC Name |
1-(2,6-dimethylphenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C10H10F2O/c1-6-4-3-5-7(2)8(6)9(13)10(11)12/h3-5,10H,1-2H3 |
InChI Key |
WFNXBVQFLYLGOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C(F)F |
Origin of Product |
United States |
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